Product packaging for Autotaxin-IN-1(Cat. No.:CAS No. 1619971-30-0)

Autotaxin-IN-1

Cat. No.: B605692
CAS No.: 1619971-30-0
M. Wt: 405.46
InChI Key: ILOFWCAZDNILKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Autotaxin-IN-1 is a potent, research-grade inhibitor of Autotaxin (ATX), a key enzyme encoded by the ENPP2 gene that is critically involved in generating the bioactive lipid signaling molecule lysophosphatidic acid (LPA) . The ATX-LPA signaling axis plays a significant role in a multitude of cellular processes, including proliferation, migration, and survival, and its dysregulation is implicated in pathological conditions such as idiopathic pulmonary fibrosis (IPF), cancer progression, and inflammation . By inhibiting ATX, this compound effectively reduces LPA production, thereby attenuating LPA-mediated activation of its six cognate G-protein coupled receptors (LPAR1-6) and the subsequent downstream signaling pathways . This mechanism makes this compound a valuable pharmacological tool for investigating the pathophysiology of fibrotic diseases, tumorigenesis, and metastasis in preclinical models . Researchers can utilize this compound to explore novel therapeutic strategies aimed at the ATX-LPA axis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

1619971-30-0

Molecular Formula

C21H23N7O2

Molecular Weight

405.46

IUPAC Name

1-[2-(Indan-2-ylamino)-5,7-dihydro-pyrrolo[3,4-d]pyrimidin-6-yl]-2-[2-(1H-[1,2,3]triazol-4-yl)-ethoxy]-ethanone

InChI

InChI=1S/C21H23N7O2/c29-20(13-30-6-5-17-10-23-27-26-17)28-11-16-9-22-21(25-19(16)12-28)24-18-7-14-3-1-2-4-15(14)8-18/h1-4,9-10,18H,5-8,11-13H2,(H,22,24,25)(H,23,26,27)

InChI Key

ILOFWCAZDNILKY-UHFFFAOYSA-N

SMILES

O=C(N1CC2=NC(NC3CC4=C(C=CC=C4)C3)=NC=C2C1)COCCC5=CNN=N5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Autotaxin IN-1;  Autotaxin IN 1;  Autotaxin-IN 1;  Autotaxin-IN-1

Origin of Product

United States

Discovery and Rational Design of Autotaxin Inhibitors

Methodologies for Autotaxin Inhibitor Identification

The discovery of novel ATX inhibitors has been propelled by a combination of computational and experimental techniques. These methodologies allow for the screening of large chemical libraries and the rational design of compounds with improved potency and selectivity.

Virtual Screening Approaches

Virtual screening has emerged as a powerful tool in the initial stages of drug discovery to identify potential ATX inhibitors from vast chemical databases. mdpi.comtandfonline.commdpi.com This computational technique utilizes the three-dimensional structure of ATX to predict how small molecules might bind to the enzyme. hilarispublisher.commdpi.com Molecular docking algorithms, a key component of virtual screening, evaluate the binding affinity of compounds within the active site or allosteric pockets of ATX, providing insights into potential molecular interactions. hilarispublisher.comtandfonline.com This allows researchers to prioritize a manageable number of candidates for further experimental testing. mdpi.com For instance, a study employing an in silico drug discovery workflow, which included a virtual screening protocol, successfully identified novel and structurally diverse ATX inhibitors with potencies in the low micromolar range. nih.govmdpi.com This process often involves the use of known ATX inhibitor-protein complex crystal structures as a reference for docking studies. nih.govmdpi.com

High-Throughput Screening Campaigns

High-throughput screening (HTS) offers a complementary experimental approach to virtual screening, enabling the rapid testing of thousands of compounds for their ability to inhibit ATX activity. mdpi.comnih.gov These campaigns often utilize fluorogenic substrates, such as FS-3, which is an LPC analog that fluoresces upon cleavage by ATX. nih.govechelon-inc.com An increase in fluorescence indicates enzymatic activity, and a reduction in its rate in the presence of a test compound signals inhibition. echelon-inc.com HTS campaigns have been instrumental in identifying several small-molecule inhibitors with potencies ranging from nanomolar to low micromolar. nih.govnih.gov Some inhibitors identified through HTS have been found to bind to a hydrophobic pocket within the ATX structure. nih.gov

Structure-Based Drug Design Principles

The elucidation of the three-dimensional crystal structure of ATX has been a watershed moment for the rational design of potent and selective inhibitors. hilarispublisher.commdpi.com Structure-based drug design leverages detailed knowledge of the protein's architecture, including its catalytic and allosteric sites, to guide the design of molecules that can bind with high affinity and specificity. hilarispublisher.com X-ray crystallography has revealed the intricate structure of ATX, which includes a central catalytic phosphodiesterase (PDE) domain flanked by two somatomedin B-like (SMB) domains and a nuclease-like (NUC) domain. mdpi.commdpi.com This structural information has been pivotal in designing inhibitors that target specific pockets within the enzyme, moving beyond initial inhibitors that were often analogs of the natural substrate, LPA. researchgate.netscilit.comresearchgate.net

Design Strategies and Structural Elucidation for Autotaxin-IN-1 and Related Inhibitors

The development of specific and potent ATX inhibitors like this compound relies on a deep understanding of the enzyme's structure and the application of sophisticated design and optimization strategies.

Structure-Activity Relationship (SAR) Studies and Compound Optimization

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. researchgate.netnih.govacs.org For ATX inhibitors, SAR studies have been crucial in optimizing potency and selectivity. mdpi.comacs.org These studies have explored a wide range of chemical scaffolds, moving from early lipid-like inhibitors to more diverse, non-lipid small molecules. mdpi.comresearchgate.net The insights gained from SAR have guided the development of inhibitors that bind to different sites on the ATX enzyme, including the active site, a hydrophobic pocket, and a tunnel proposed to be involved in substrate binding and product release. researchgate.netacs.org For example, the optimization of a benzamide (B126) series of inhibitors led to compounds with improved in vitro and in vivo efficacy. mdpi.com

Computational Modeling and Molecular Dynamics Simulations

Computational modeling plays a central role in the rational design and optimization of ATX inhibitors. hilarispublisher.comnih.gov Molecular dynamics (MD) simulations, in particular, provide a dynamic view of the interactions between an inhibitor and ATX over time, revealing conformational changes and the stability of the complex. hilarispublisher.comtandfonline.commdpi.com These simulations can help to elucidate the binding modes of inhibitors and identify key amino acid residues involved in the interaction. tandfonline.commdpi.comnih.gov For instance, MD simulations have been used to investigate the binding dynamics and stability of novel ATX inhibitors, confirming their interaction with the target protein. mdpi.commdpi.com This computational approach complements experimental data and provides valuable insights for the further refinement of inhibitor structures to enhance their therapeutic potential. tandfonline.comnih.gov

Crystallographic and Cryo-Electron Microscopy Insights into Inhibitor Binding

High-resolution structural data from X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) have been pivotal in understanding how inhibitors bind to Autotaxin. iucr.org These techniques have revealed the three-dimensional architecture of ATX and its complexes with various inhibitors, providing a blueprint for rational drug design. iucr.orgnih.gov

The crystal structure of ATX reveals a catalytic domain that contains a bimetallic active site with two zinc ions, a deep hydrophobic pocket that accommodates the lipid tail of the substrate, and a distinct hydrophobic tunnel. acs.org This tunnel is thought to serve as an exit route for the product, LPA. nih.gov

While a specific crystal structure for this compound was not found in the search results, its binding mechanism can be inferred from its chemical nature as a boronic acid-based inhibitor and from the crystallographic data of similar compounds. acs.orgvulcanchem.com For instance, the crystal structure of ATX in complex with HA155, another boronic acid-based inhibitor, shows that the boronic acid group forms a covalent interaction with the hydroxyl group of the threonine residue (T210 in human ATX) in the enzyme's catalytic pocket. acs.orgvulcanchem.com This interaction mimics the transition state of the phosphate (B84403) ester hydrolysis, leading to potent inhibition. vulcanchem.com

The 4-fluorobenzyl moiety of inhibitors like HA155 occupies the hydrophobic lipid-binding pocket, the same site that binds the fatty acid tail of LPA. acs.org The design of this compound leverages these structural insights. vulcanchem.com Its boronic acid group is designed to engage with the catalytic threonine T210, while other parts of the molecule are optimized to fit within the active site, leading to its high potency. vulcanchem.com

Preclinical Characterization of Autotaxin in 1

Cellular and Molecular Effects of Autotaxin-IN-1

The ultimate goal of inhibiting the autotaxin enzyme is to modulate the downstream biological effects mediated by its product, LPA. Therefore, preclinical characterization involves assessing the inhibitor's impact on cellular LPA levels and the subsequent signaling pathways that control key cellular behaviors.

A primary measure of an ATX inhibitor's efficacy in a biological system is its ability to lower the concentration of LPA. In vivo studies have shown that this compound is highly effective at reducing systemic LPA levels. A single oral administration of the compound to rats at a dose of 10 mg/kg resulted in a profound reduction of plasma LPA by up to 90%. opnme.com

The reduction in LPA has direct consequences for a multitude of downstream signaling pathways. LPA exerts its effects by binding to at least six distinct G protein-coupled receptors (LPARs 1-6). mdpi.com Activation of these receptors triggers various intracellular signaling cascades critical for cell function, including:

PI3K/Akt Pathway: Crucial for cell survival and proliferation. biorxiv.org

MAPK/ERK Pathway: Involved in regulating cell growth, differentiation, and survival. biorxiv.org

RhoA Pathway: A key regulator of the actin cytoskeleton, essential for cell shape, contraction, and migration. biorxiv.org

PLC Pathway: Leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), influencing a variety of cellular processes. pnas.org

By potently reducing the available LPA, this compound is expected to dampen the activation of these LPAR-mediated signaling cascades, thereby mitigating the pathological cellular responses they drive.

The ATX-LPA axis is well-established as a promoter of cellular processes that are hallmarks of cancer progression, such as proliferation, migration, and invasion. mdpi.comwjgnet.com Inhibition of ATX is therefore a therapeutic strategy being explored for oncology. For example, other ATX inhibitors have been shown to reduce the migration and invasion of glioblastoma and breast cancer cells in vitro. mdpi.comnih.gov

However, the publicly available preclinical data for this compound focuses primarily on its role in models of inflammation and osteoarthritis-related pain. medchemexpress.commdpi.com Specific studies detailing the direct effects of this compound on the proliferation, migration, and invasion of cancer cell lines have not been described in the accessible literature. Based on its mechanism of action in reducing LPA, it is hypothesized that it would inhibit these processes, but direct experimental evidence is not available.

Effects on Gene and Protein Expression Profiles in Relevant Cell Lines

Currently, detailed studies on the specific effects of this compound on global gene and protein expression profiles in relevant cell lines are not extensively available in publicly accessible scientific literature. The primary focus of published research on this compound has been on its direct enzymatic inhibition and subsequent effects on its immediate substrate, lysophosphatidylcholine (B164491) (LPC), and product, lysophosphatidic acid (LPA).

The inhibition of autotaxin by compounds like this compound is known to downregulate the autotaxin-LPA signaling axis, which plays a crucial role in a wide array of cellular processes. mdpi.com This signaling pathway is involved in cell proliferation, survival, migration, and differentiation. mdpi.com The expression of autotaxin itself is subject to complex regulation at the transcriptional and post-transcriptional levels, involving various transcription factors and RNA-binding proteins. mdpi.com For instance, in breast cancer cells, the transcription factor Stat3 has been shown to mediate the expression of autotaxin. mdpi.com However, specific data on how this compound modulates the expression of downstream genes and proteins in cancer, fibrotic, or inflammatory cell lines remains to be fully elucidated.

Investigation of this compound on Specific Lysophosphatidic Acid Receptors

This compound exerts its effects indirectly on lysophosphatidic acid (LPA) receptors by inhibiting the production of their ligand, LPA. vulcanchem.com LPA interacts with at least six specific G protein-coupled receptors (GPCRs), designated as LPAR1 through LPAR6, to trigger a variety of downstream signaling pathways. mdpi.comvulcanchem.com These receptors are coupled to distinct G proteins, including Gq, Gi, and G12/13, which in turn activate signaling molecules such as phospholipase C, PI3K, Ras-MAPK, Rac, and Rho. mdpi.com

The mechanism of this compound is centered on its function as a reversible and competitive inhibitor of autotaxin's lysophospholipase D (lysoPLD) activity. vulcanchem.com By blocking this enzymatic activity, this compound effectively reduces the extracellular production of LPA from lysophosphatidylcholine (LPC). vulcanchem.com This reduction in available LPA leads to decreased activation of all LPARs. ersnet.org The therapeutic effects of autotaxin inhibition in various diseases are thus mediated through the modulation of signaling from these specific LPA receptors. For example, in fibrotic diseases, the pro-fibrotic effects of LPA are largely mediated through LPAR1. ersnet.orgnih.gov In some cancers, LPAR1 has been implicated in cell motility and metastasis. nih.gov

While this compound's primary action is on the enzyme, its ultimate biological impact is the dampening of signaling through these critical LPA receptors. Specific investigations into whether this compound has any direct allosteric or off-target effects on the LPA receptors themselves have not been reported in the available literature.

In Vivo Preclinical Efficacy Studies of Autotaxin Inhibitors

Selection and Characterization of Relevant Animal Disease Models

The in vivo evaluation of autotaxin inhibitors like this compound relies on a variety of well-established animal models that recapitulate key aspects of human diseases.

For fibrotic diseases , a commonly used model is bleomycin-induced pulmonary fibrosis. atsjournals.org In this model, intratracheal administration of the cytotoxic agent bleomycin (B88199) causes lung injury and inflammation, leading to a progressive fibrotic response characterized by excessive extracellular matrix deposition. atsjournals.org This model is relevant for studying idiopathic pulmonary fibrosis (IPF). atsjournals.org Other models for fibrosis include carbon tetrachloride (CCl4)-induced liver fibrosis and choline-deficient, high-fat diet-induced nonalcoholic steatohepatitis (NASH) for hepatic fibrosis. nih.govembopress.org For systemic sclerosis, models involving bleomycin-induced dermal fibrosis are utilized. ersnet.org

For oncology studies , xenograft and syngeneic tumor models are standard. In xenograft models, human cancer cell lines are implanted into immunocompromised mice. plos.org Syngeneic models involve the implantation of cancer cell lines derived from the same inbred strain of immunocompetent mice, which allows for the study of the tumor in the context of a functional immune system. wjon.org Orthotopic implantation, where tumor cells are implanted into the corresponding organ of origin, is often used to study tumor growth and metastasis in a more clinically relevant microenvironment. cam.ac.uk

For autoimmune and inflammatory models , the experimental autoimmune encephalomyelitis (EAE) model in mice is a well-characterized model for multiple sclerosis. nih.gov Inflammatory bowel disease (IBD) is often studied using the dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model, which causes epithelial injury and inflammation in the colon. nih.gov For inflammatory pain and arthritis, models such as carrageenan-induced paw edema and mono-sodium iodoacetate (MIA)-induced osteoarthritis are employed. nih.govnih.gov

Efficacy of this compound in Fibrotic Disease Models (e.g., Hepatic, Pulmonary, Renal, Systemic Sclerosis)

Specific data on the efficacy of this compound in animal models of hepatic, pulmonary, renal, or systemic sclerosis is not currently available in the peer-reviewed scientific literature. While the potent in vitro inhibition of autotaxin by this compound and its ability to rapidly reduce plasma LPA levels in vivo suggest its potential as a therapeutic agent for fibrotic diseases, dedicated preclinical studies in these specific models have not been published. vulcanchem.com The role of the autotaxin-LPA axis in fibrosis is well-documented, with other autotaxin inhibitors showing efficacy in attenuating fibrosis in various organs. nih.govatsjournals.orgnih.gov

Efficacy of this compound in Oncology Models (e.g., Tumor Growth, Metastasis, Drug Resistance)

Detailed in vivo studies on the efficacy of this compound in oncology models are limited in the public domain. The autotaxin-LPA axis is known to be involved in cancer cell proliferation, migration, invasion, and resistance to therapy. mdpi.comwjon.orgmdpi.com Preclinical data have indicated that this compound is a candidate for investigation in cancer-related pathologies. vulcanchem.com One study has explored the potential of a novel compound, ATX-1d, which is structurally distinct from this compound, in combination with paclitaxel (B517696) in murine breast carcinoma and human melanoma cell lines, showing an amplification of paclitaxel's potency. mdpi.com However, specific data on the monotherapy or combination therapy efficacy of this compound in models of tumor growth, metastasis, or drug resistance are not yet published.

Efficacy of this compound in Autoimmune and Inflammatory Models

The primary published in vivo efficacy data for this compound is in the context of pain associated with osteoarthritis. In rodent models of osteoarthritis, this compound has been shown to reduce pain behaviors. vulcanchem.com This effect is attributed to the attenuation of LPA-mediated sensitization of nociceptive pathways. vulcanchem.com

While the autotaxin-LPA signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, specific studies detailing the efficacy of this compound in animal models of these conditions have not been reported. nih.govfrontiersin.org The demonstrated ability of other autotaxin inhibitors to ameliorate disease in models of IBD and MS highlights the potential of this therapeutic strategy, but specific data for this compound is pending. nih.gov

Efficacy of this compound in Neurological and Neurodevelopmental Models

The autotaxin (ATX)–lysophosphatidic acid (LPA) signaling axis is implicated in a variety of neurological and neurodevelopmental conditions. acs.orgacs.orgnih.gov Aberrations in this pathway have been linked to neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis, as well as neurodevelopmental disorders like hydrocephalus. acs.orgacs.orgnih.gov The potential of ATX inhibitors to modulate these conditions is an active area of research.

In the context of neurodegeneration, elevated ATX activity or expression has been observed in patients with Alzheimer's disease and multiple sclerosis. acs.org Animal models provide further evidence for the role of the ATX-LPA axis in these diseases. For instance, inhibition of ATX has been shown to lessen the clinical signs of experimental autoimmune encephalomyelitis, a model for multiple sclerosis. acs.org The underlying mechanism is thought to involve the harmful effects of excessive LPA on neurons, which can lead to neurite retraction, disruption of synapse formation, and neuronal death. acs.org

Regarding neurodevelopment, the ATX-LPA pathway is crucial for normal brain development. acs.org Mouse models with a knockout of the ATX gene (Enpp2) exhibit severe defects in neural tube development and die in utero. acs.org Furthermore, there is evidence suggesting that increased ATX activity could be a contributing factor to conditions like hydrocephalus. acs.orgacs.org In a mouse model, direct injection of LPA into the embryonic brain ventricles induced a condition closely resembling hemorrhagic hydrocephalus. acs.orgacs.org

While specific studies focusing exclusively on this compound in these models are not extensively detailed in the provided results, the broader research on ATX inhibitors in neurological and neurodevelopmental models suggests a strong rationale for its evaluation in these contexts. The ability of ATX inhibitors to reduce LPA levels points to their potential therapeutic utility in mitigating the pathological effects of LPA in the nervous system. acs.org

Efficacy of this compound in Metabolic Disease Models

The ATX-LPA axis is increasingly recognized for its role in metabolic regulation and its contribution to metabolic diseases such as obesity and type 2 diabetes. oup.commdpi.com Adipose tissue is a primary source of circulating ATX, and its expression is often elevated in states of obesity and insulin (B600854) resistance. oup.commdpi.com

Studies in animal models have demonstrated a clear link between ATX levels and metabolic health. For example, mice with reduced ATX expression (ATX+/-) show less diet-induced obesity, improved glucose and insulin tolerance, and reduced hepatic steatosis when fed a high-fat diet. mdpi.com Conversely, overexpression of ATX in mice promotes obesity induced by a high-fat diet. oup.com

The mechanism appears to involve LPA's influence on various metabolic processes. In adipocytes, the ATX-LPA signaling pathway is regulated by glucose and insulin. oup.com Furthermore, treatment with LPA receptor antagonists has been shown to improve glucose and insulin tolerance in mice on a high-fat diet, suggesting that blocking this pathway can have beneficial metabolic effects. mdpi.com

In the context of diabetic complications, such as diabetic nephropathy, the ATX-LPA pathway is also implicated. researchgate.netaging-us.com Increased expression of ATX and LPA receptors has been found in the kidneys of diabetic mice. researchgate.net Treatment with an ATX inhibitor, BBT-877, in a mouse model of type 1 diabetes was found to reduce albuminuria and markers of kidney damage. aging-us.com This treatment also attenuated hyperglycemia and suppressed the expression of pro-inflammatory and fibrotic factors in the kidneys. aging-us.com

While direct data on this compound in metabolic disease models is not specified in the search results, the collective evidence from studies on other ATX inhibitors and genetic models strongly supports the potential for this compound to be efficacious in ameliorating conditions like obesity, insulin resistance, and diabetic nephropathy by targeting the ATX-LPA axis.

Efficacy of this compound in Ocular Disease Models

The ATX-LPA signaling pathway has been identified as a significant contributor to the pathophysiology of ocular diseases, particularly glaucoma. frontiersin.orgnih.govplos.orgarvojournals.org Elevated intraocular pressure (IOP) is a major risk factor for glaucoma, and the ATX-LPA axis appears to play a role in regulating aqueous humor outflow, which in turn affects IOP. frontiersin.orgnih.govplos.org

Research has shown that ATX is present in the aqueous humor of humans and various animal species. plos.org Notably, the enzymatic activity of ATX is significantly higher in the aqueous humor of patients with primary open-angle glaucoma compared to control subjects. plos.org This increased activity leads to higher levels of LPA, which is believed to contribute to the fibrotic activity in the trabecular meshwork, thereby increasing resistance to aqueous humor outflow and elevating IOP. frontiersin.orgnih.gov

Preclinical studies using animal models of glaucoma have demonstrated the therapeutic potential of inhibiting ATX. In rabbit models, topical application of an ATX inhibitor, S32826, led to a significant and dose-dependent reduction in IOP. plos.org Similarly, in rodent models of glaucoma, including the experimental autoimmune glaucoma and ischemia/reperfusion models, oral treatment with a potent ATX inhibitor resulted in reduced retinal ganglion cell (RGC) loss. frontiersin.orgnih.gov This protective effect on RGCs appeared to be independent of IOP lowering, suggesting a direct neuroprotective role for ATX inhibition. frontiersin.orgnih.gov

Furthermore, a mouse model with sustained upregulation of ATX in the eye developed ocular hypertension, characterized by increased IOP and fibrosis near the angle of the eye, leading to reduced outflow facility and a notable reduction in RGCs in the peripheral retina. nih.gov This model further solidifies the causal link between elevated ATX activity and glaucoma-related pathology.

These findings strongly suggest that an ATX inhibitor like this compound could be effective in treating glaucoma by both lowering IOP and providing direct neuroprotection to retinal ganglion cells.

Evaluation of In Vivo Pharmacodynamic Biomarkers (e.g., LPA Levels in Biological Fluids)

A critical aspect of the preclinical characterization of an ATX inhibitor is the evaluation of its pharmacodynamic (PD) effects in vivo. The most direct and relevant PD biomarker for ATX inhibition is the level of its product, lysophosphatidic acid (LPA), in various biological fluids such as plasma and at the site of inflammation. frontiersin.orgresearchgate.net

Studies with various ATX inhibitors have consistently demonstrated a strong correlation between compound administration and a significant reduction in LPA levels. For instance, oral administration of a potent ATX inhibitor in rats led to a dose-dependent decrease in plasma LPA levels. nih.gov In a rat air pouch model of inflammation, an orally dosed specific inhibitor, PF-8380, caused a greater than 95% reduction in LPA levels in both plasma and the inflammatory exudate within three hours. researchgate.net This indicates that ATX is the primary source of LPA during inflammation and that systemic administration of an inhibitor can effectively target LPA production at local inflammatory sites. researchgate.net

The reduction of LPA levels serves as a reliable indicator of the inhibitor's target engagement and biological activity. In a phase I clinical trial with the ATX inhibitor FTP-198, a significant decrease in plasma LPA 18:2 was observed at doses ranging from 100 mg to 400 mg. researchgate.net Similarly, for the ATX inhibitor GLPG1690, an exposure-response relationship was established, linking the drug's concentration to the reduction of LPA C18:2. nih.gov

In models of specific diseases, the reduction of LPA in relevant biological fluids is a key efficacy marker. For example, in a bleomycin-induced pulmonary fibrosis model, treatment with the ATX inhibitor IOA-289 led to a marked reduction of LPA levels in the bronchoalveolar lavage fluid (BALF), which correlated with reduced fibrosis. atsjournals.org

These findings underscore the importance of measuring LPA levels in biological fluids as a primary pharmacodynamic biomarker for assessing the in vivo activity of this compound. A successful demonstration of LPA reduction in plasma and other relevant tissues would provide strong evidence of its target engagement and potential therapeutic efficacy.

Therapeutic Potential and Mechanistic Insights for Autotaxin in 1 in Disease

Elucidation of Molecular Mechanisms of Action in Specific Disease Contexts

Autotaxin-IN-1 functions as a reversible and competitive inhibitor of the lysophospholipase D (lysoPLD) activity of autotaxin. vulcanchem.com Its chemical structure, which incorporates a boronic acid group, is key to its high potency. This boronic acid moiety facilitates a covalent interaction with the hydroxyl group of the threonine residue (T210) within the catalytic pocket of the ATX enzyme. vulcanchem.com This interaction mimics the transition state of the enzyme's natural substrate, effectively blocking its catalytic function.

The primary molecular consequence of this inhibition is the disruption of extracellular LPA production. vulcanchem.com LPA is a powerful signaling molecule that exerts its effects by activating at least six different G protein-coupled receptors (LPAR1–6). vulcanchem.com These receptors are involved in a wide array of cellular responses, including cell proliferation, survival, and migration. vulcanchem.com By significantly lowering the concentration of LPA, this compound can interrupt these downstream signaling cascades, which are often dysregulated in disease states. Kinetic analyses have shown that this compound exhibits mixed-type inhibition, which suggests it impacts both the enzyme's maximum rate of reaction (Vmax) and its affinity for its substrate (Km). vulcanchem.com

PropertyValue/DescriptionReference
Chemical ClassThiazolidinedione-boronic acid hybrid vulcanchem.com
TargetAutotaxin (ATX/ENPP2) vulcanchem.comprobechem.com
IC₅₀2.2 nM medchemexpress.comchemsrc.com
Mechanism of ActionReversible, competitive, mixed-type inhibition of ATX lysoPLD activity vulcanchem.com
Molecular InteractionCovalent interaction between the boronic acid group and the T210 residue in the ATX catalytic site vulcanchem.com

This compound in Fibrotic Disorders: Mechanistic Insights into Anti-fibrotic Effects

The ATX-LPA axis is a known driver of fibrosis in various organs. While direct studies on this compound in specific fibrotic disorders are limited, its potential is strongly suggested based on its mechanism of action and the established role of its target. vulcanchem.com Research indicates that this compound warrants evaluation in conditions such as pulmonary fibrosis. vulcanchem.com The anti-fibrotic effects of inhibiting ATX are rooted in the reduction of LPA, which is known to stimulate fibroblast proliferation and differentiation into myofibroblasts—the primary cells responsible for excessive extracellular matrix deposition. Furthermore, LPA signaling promotes the expression of pro-fibrotic factors. By suppressing LPA production, this compound could theoretically mitigate these fibrotic processes. This is supported by preclinical studies of other ATX inhibitors that have demonstrated anti-fibrotic effects in models of liver and skin fibrosis. targetmol.com

This compound in Cancer Biology: Mechanisms of Action in Tumor Progression, Invasion, and Therapeutic Resistance

Elevated expression of autotaxin is a feature of numerous aggressive cancers, including breast cancer and melanoma, where it is linked to poor prognosis. vulcanchem.com The ATX-LPA pathway is deeply implicated in carcinogenesis, promoting tumor cell proliferation, survival, migration, and invasion. vulcanchem.com Based on its potent inhibition of ATX, this compound is considered a candidate for evaluation in cancers where ATX expression is dysregulated. vulcanchem.com

The potential mechanisms for its anti-cancer effects include:

Inhibition of Cell Migration and Invasion: ATX was initially identified as an autocrine motility factor for melanoma cells. By blocking LPA production, this compound could reduce the migratory and invasive capacity of cancer cells, a critical step in metastasis. vulcanchem.com Other ATX inhibitors have been shown to effectively attenuate cancer cell migration. targetmol.com

Disruption of the Tumor Microenvironment: The ATX-LPA axis contributes to creating an immunosuppressive tumor microenvironment. Inhibition of ATX could potentially enhance anti-tumor immunity, suggesting a role for combination therapies with immune checkpoint inhibitors. vulcanchem.com

Overcoming Therapeutic Resistance: LPA signaling has been shown to protect cancer cells from apoptosis induced by chemotherapy and radiation. An ATX inhibitor like this compound could potentially resensitize resistant tumors to conventional therapies.

This compound in Immunological and Inflammatory Conditions: Unraveling Immunomodulatory Effects

The most developed therapeutic application for this compound is in the context of osteoarthritis, a disease characterized by joint inflammation and cartilage degradation. vulcanchem.commedchemexpress.comchemsrc.com In this setting, the immunomodulatory effects of the compound are central to its mechanism. LPA is a pro-inflammatory mediator that, when present in synovial fluid, exacerbates joint inflammation by stimulating synovial fibroblasts to produce inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). vulcanchem.com

By inhibiting ATX, this compound reduces LPA levels within the joint's synovial fluid. This action disrupts the pro-inflammatory feedback loop, leading to decreased cytokine production and a reduction in inflammation. vulcanchem.com This mechanism provides both symptomatic relief and holds the potential for disease-modifying effects by slowing the inflammatory-driven degradation of the joint. vulcanchem.com

This compound in Neurological Conditions: Mechanistic Basis for Pain Alleviation and Neuroprotection

The primary application of this compound in the neurological context is for pain alleviation, specifically osteoarthritis pain. vulcanchem.comchemsrc.commedchemexpress.com The mechanism is directly tied to the role of LPA in the nervous system. LPA can directly act on nociceptive (pain-sensing) neurons, increasing their sensitivity and lowering the pain threshold. The inhibition of ATX by this compound leads to lower LPA levels, which in turn attenuates this LPA-mediated sensitization of nociceptors. vulcanchem.com This provides a direct mechanistic basis for its analgesic effects observed in preclinical models of osteoarthritis. vulcanchem.com

While the role of the broader ATX-LPA axis has been implicated in neurodegenerative diseases, medchemexpress.eu specific research on this compound for neuroprotection is not yet available.

Preclinical Model/SystemFindingMechanistic ImplicationReference
Rodent Models of OsteoarthritisReduces pain behaviors.Attenuates LPA-mediated sensitization of nociceptive neurons. vulcanchem.com
Murine Models (IV Administration)Rapid (48% within 2 min) reduction in plasma LPA levels.Demonstrates robust in vivo target engagement and pharmacodynamic effect. vulcanchem.com
In Vitro Synovial Fibroblasts(Inferred) Reduces production of pro-inflammatory cytokines (IL-6, TNF-α).Disrupts the LPA-driven inflammatory feedback loop in joints. vulcanchem.com

This compound in Metabolic Syndrome: Contributions to Glucose Homeostasis and Adipose Tissue Regulation

Currently, there is no specific published research detailing the mechanistic role or therapeutic potential of this compound in the context of metabolic syndrome, glucose homeostasis, or the regulation of adipose tissue. While the ATX-LPA axis has been implicated in metabolic disorders, studies focusing specifically on this compound for these conditions have not been reported in the reviewed scientific literature.

This compound in Ocular Pathologies: Mechanisms of Action in Glaucoma and Retinal Protection

At present, specific research elucidating the mechanisms of action for this compound in ocular pathologies such as glaucoma or its potential for retinal protection is not available in the published literature. Although the ATX-LPA signaling pathway is recognized as a potential target in glaucoma, studies have focused on other inhibitors, and the specific effects of this compound in this therapeutic area remain to be investigated.

Potential for Combination Research Strategies with Existing Therapeutic Modalities

The inhibition of autotaxin, the enzyme primarily responsible for producing the signaling lipid lysophosphatidic acid (LPA), presents a compelling strategy for combination therapies across various diseases, particularly in oncology and fibrosis. mdpi.comatsjournals.org The ATX-LPA signaling axis is known to be involved in processes that drive resistance to cancer treatments. mdpi.comresearchgate.net Consequently, combining an ATX inhibitor with standard-of-care treatments like chemotherapy, radiotherapy, and immunotherapy is an area of active investigation, though specific studies on this compound are not available. mdpi.comresearchgate.netjci.org

Mechanistically, targeting the ATX/LPA axis can counteract the pro-survival signals that cancer cells exploit to withstand cytotoxic therapies. researchgate.net For instance, LPA signaling can promote DNA repair mechanisms and anti-apoptotic processes, diminishing the efficacy of treatments like chemotherapy and radiation. mdpi.com By inhibiting ATX, the production of LPA is reduced, potentially re-sensitizing tumors to these conventional therapies.

Combination with Chemotherapy: Studies involving other autotaxin inhibitors have demonstrated synergistic effects when combined with chemotherapeutic agents. For example, the novel inhibitor ATX-1d was shown to significantly enhance the potency of paclitaxel (B517696) in murine breast carcinoma and human melanoma cell lines. mdpi.com This suggests that inhibiting ATX can lower the threshold for chemotherapy-induced cell death. Similarly, the inhibitor ONO-8430506 showed a synergistic anticancer action when used with doxorubicin (B1662922) in a breast cancer model. atsjournals.org Another inhibitor, GLPG1690 (ziritaxestat), also acted synergistically with doxorubicin to decrease tumor growth in mouse models of breast cancer. tandfonline.com

Combination with Immunotherapy: The tumor microenvironment often contains immunosuppressive elements that hinder the effectiveness of immunotherapies like anti-PD-1. jci.org Research has shown that the ATX/LPA axis contributes to this immunosuppression. jci.orgdrugtargetreview.com In models of non-small cell lung cancer, ATX was found to suppress cytotoxic T cells. jci.org Pharmacological inhibition of ATX in combination with anti-PD-1 therapy restored the anti-tumor immune response and effectively controlled tumor growth. jci.org This suggests that ATX inhibitors could be used to overcome resistance to immune checkpoint blockade.

Combination with Anti-fibrotic and Anti-inflammatory Therapies: In diseases like idiopathic pulmonary fibrosis (IPF) and other chronic inflammatory conditions, the ATX-LPA axis is a key driver of pathology. atsjournals.orgnih.govnih.gov Combining ATX inhibitors with other anti-fibrotic or anti-inflammatory agents could provide a multi-pronged attack on the disease process. For instance, combination therapy with an ATX inhibitor and a lysophosphatidic acid receptor 1 (LPAR1) antagonist has been shown to be more effective in reducing fibrosis than single-agent therapy in a model of pulmonary fibrosis. medchemexpress.com In pancreatic cancer, inhibiting the TGF-β pathway can paradoxically lead to an increase in autotaxin secretion, suggesting that a combination of TGF-β and ATX inhibitors could be a potent therapeutic strategy. drugtargetreview.com

While these findings highlight the broad potential for using autotaxin inhibitors in combination therapies, it is critical to note that this research has been conducted with compounds other than this compound. Future studies would be required to determine if this compound, a potent inhibitor identified for its potential in treating osteoarthritis pain, could also be effective in these or other combination strategies. medchemexpress.com

Future Research Directions and Unexplored Avenues for Autotaxin in 1

Identification and Development of Novel Autotaxin-IN-1 Analogs and Distinct Chemical Scaffolds

While this compound has proven to be a potent inhibitor, the exploration of its structural analogs and the development of new chemical scaffolds are critical next steps. medchemexpress.comrcsb.org Research in the broader field of ATX inhibitors has moved from early lipid-like analogs to a diverse range of non-lipid chemical classes, including those with benzoxaborole, tricyclic quinolinone, and pyrimidine-based cores. acs.orgnih.govmdpi.com The development of analogs based on the this compound scaffold could lead to compounds with improved pharmacokinetic properties, enhanced selectivity, or different modes of binding to the autotaxin enzyme.

Future work could focus on a structure-based drug design approach, leveraging the crystal structure of autotaxin in complex with its inhibitors to guide modifications. rcsb.orgresearchgate.net This strategy has been successful for other inhibitor series, allowing for optimization of interactions with the enzyme's active site, hydrophobic pocket, or allosteric tunnel. researchgate.netmdpi.com Identifying novel scaffolds through in silico screening of chemical libraries that share structural similarities with this compound could also yield new families of potent inhibitors. chemrxiv.orgnih.gov Such efforts would expand the chemical arsenal (B13267) available to probe the ATX-LPA axis and could lead to the identification of candidates with unique therapeutic profiles.

Investigation of this compound in Emerging and Less Explored Disease Models

Initial research has successfully positioned this compound (also referred to as Compound-1 in some studies) as a promising agent for pain and inflammatory conditions. medchemexpress.comnih.gov Preclinical studies have demonstrated its efficacy in rodent models of osteoarthritis pain, carrageenan-induced paw inflammation, and acetic acid-induced visceral pain. nih.govnih.gov Furthermore, its potential has been highlighted in more complex immunological disease models, where it significantly inhibited the disease activity score in a dextran (B179266) sodium sulfate-induced model of inflammatory bowel disease (IBD) and in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis. nih.govresearchgate.net

A significant unexplored avenue is the application of this compound to other pathologies where the ATX-LPA axis is implicated. This includes a wide range of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and liver fibrosis, where other ATX inhibitors have shown preclinical promise. frontiersin.orgcam.ac.ukresearchgate.net Given that the ATX-LPA axis is involved in tumorigenesis, metastasis, and resistance to cancer therapy, evaluating this compound in relevant cancer models is a logical and critical next step. cam.ac.ukmdpi.commdpi.com Its effect could be studied in models of breast cancer, melanoma, or pancreatic cancer, where ATX expression is often elevated in the tumor microenvironment. cam.ac.uknih.govaacrjournals.org

Deeper Elucidation of Non-Enzymatic Roles of Autotaxin and this compound's Impact

Autotaxin possesses biological functions that are independent of its catalytic, LPA-producing activity. These non-enzymatic roles include mediating cellular interactions through binding to integrins and acting as a chaperone to deliver LPA to its receptors. researchgate.netnih.govbiorxiv.org For instance, ATX can interact with integrins on oligodendrocytes to promote focal adhesion assembly, a process independent of LPA production. frontiersin.orgnih.gov

The impact of this compound on these non-catalytic functions is a completely unexplored area of research. Future investigations should aim to determine if this compound can modulate the protein-protein interactions of ATX. It is crucial to understand whether the inhibitor, by binding to the enzyme, sterically hinders ATX from interacting with cell surface partners like integrins. Studies could assess whether this compound affects ATX-mediated cell adhesion or its LPA chaperone function, which has been proposed to facilitate signaling with high specificity. chemsrc.comaacrjournals.org Differentiating the effects of this compound on catalytic versus non-catalytic functions would provide a more nuanced understanding of its mechanism of action and could reveal new therapeutic applications.

Advanced Preclinical Characterization Techniques for this compound Efficacy and Mechanism

The preclinical characterization of this compound has so far been based on standard pharmacokinetic analyses and measurements of efficacy in animal models. medchemexpress.comnih.gov Future research would benefit from the application of more advanced techniques to visualize and quantify its effects in real-time and to understand its mechanism in complex biological systems.

For example, the use of fluorogenic substrates that mimic lysophosphatidylcholine (B164491) (LPC) allows for the non-invasive, real-time imaging of ATX activity in vivo. This technique could be employed in tumor-bearing or inflammation models to precisely map where this compound is exerting its inhibitory effect. Another powerful approach is the use of multiplex protein assays to measure how this compound treatment alters the profile of cytokines, chemokines, and growth factors in plasma and specific tissues, providing a broader view of its impact on the inflammatory and tumor microenvironments. mdpi.com Furthermore, advanced in vitro assays could assess the potency of this compound under varying concentrations of its substrate, LPC, which can be elevated in diseased tissues, to better predict its efficacy in a pathological context. businesswire.com

Comprehensive Analysis of this compound's Role in Specific Cell Types and Tissue Microenvironments

The ATX-LPA axis plays distinct roles in different cell types. ATX is secreted by various cells, including adipocytes, fibroblasts, endothelial cells, and cancer cells, while LPA receptors are expressed widely, leading to complex paracrine and autocrine signaling within a tissue. frontiersin.orgaacrjournals.orgmdpi.com The effect of this compound on these specific cellular interactions is a major unexplored avenue.

Future studies should use co-culture systems and single-cell analysis techniques to dissect the impact of this compound on the crosstalk within the tumor microenvironment. For example, research could investigate how inhibition of ATX with this compound affects the secretome of cancer-associated fibroblasts (CAFs) and their ability to promote cancer cell proliferation. cam.ac.ukaacrjournals.org Other studies show that ATX can suppress the infiltration of CD8+ T cells into tumors; therefore, a key future direction would be to determine if this compound can reverse this immune exclusion and enhance anti-tumor immunity. biorxiv.orgmdpi.com Similarly, its effect on mesenchymal fibro-adipogenic progenitors (FAPs) during muscle regeneration, a cell type known to express the ATX-LPA machinery, warrants investigation. nih.govfrontiersin.org

Exploration of Epigenetic and Transcriptional Regulation of Autotaxin and its Modulation by this compound

The expression of the gene encoding autotaxin, ENPP2, is tightly controlled at both the transcriptional and epigenetic levels. frontiersin.orgmdpi.com Transcription factors such as STAT3, NFAT1, AP-1, and HIFs have been shown to regulate the ENPP2 promoter. mdpi.comnih.gov Epigenetic mechanisms, including DNA methylation and histone deacetylation, also play a crucial role in controlling its expression. frontiersin.orgmdpi.com For instance, hypermethylation of the ENPP2 promoter is associated with decreased gene expression in breast cancer, while histone deacetylase (HDAC) inhibitors can alter ATX expression. frontiersin.org

A significant unexplored question is whether potent enzymatic inhibition of ATX by this compound triggers feedback mechanisms that alter the transcriptional or epigenetic regulation of the ENPP2 gene. It is known that LPA itself can create a feedback loop affecting ENPP2 expression. nih.gov Therefore, long-term inhibition of LPA production by this compound could lead to compensatory changes in ENPP2 transcription. Future studies could employ techniques like RNA-sequencing and chromatin immunoprecipitation (ChIP) in cells or tissues treated with this compound to determine its effect on ENPP2 mRNA levels and the binding of key transcription factors or epigenetic marks at the ENPP2 gene locus. Understanding these potential feedback loops is vital for predicting long-term efficacy and designing rational combination therapies.

Data Tables

Properties of this compound

PropertyValueReference(s)
Mechanism of Action Potent and selective Autotaxin inhibitor medchemexpress.comchemsrc.commolnova.cn
IC50 2.2 nM (in ex vivo human whole blood assay) medchemexpress.comchemsrc.com
Molecular Formula C21H23N7O2 medchemexpress.com
CAS Number 1619971-30-0 chemsrc.com
Half-life (T1/2) 1.14 hours (in rats, 1.0 mg/kg i.v.) medchemexpress.comchemsrc.com
Max Concentration (Cmax) 660 nM (in rats, 10 mg/kg p.o.) medchemexpress.comchemsrc.com
Area Under Curve (AUC) 3440 nM·h (in rats, 10 mg/kg p.o.) medchemexpress.comchemsrc.com
Demonstrated Preclinical Use Osteoarthritis pain, Inflammatory Bowel Disease, Multiple Sclerosis models medchemexpress.comnih.govnih.gov

Q & A

Q. Table 1. Key Parameters for In Vitro Autotaxin Inhibition Assays

ParameterRecommended ValuePurpose
Substrate (LPC)50–100 µMEnsure saturating conditions
Incubation Time60–120 minBalance sensitivity and throughput
Detection MethodFluorescence (EnzChek®)High-throughput compatibility

Q. Table 2. Common Pitfalls in this compound Studies

PitfallMitigation Strategy
Batch variabilitySource compound from accredited suppliers (e.g., Sigma-Aldrich)
Assay interferenceInclude detergent controls (e.g., Triton X-100)
Poor solubilityUse DMSO stocks ≤0.1% (v/v) with solubility testing

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.